1-(chloromethyl)-4-ethyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(chloromethyl)-4-ethyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O/c1-2-16-11(18)8-5-3-4-6-9(8)17-10(7-13)14-15-12(16)17/h3-6H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZGIXHVHWTYRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86662-61-5 | |
| Record name | 1-(chloromethyl)-4-ethyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(chloromethyl)-4-ethyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Quinazoline Core Construction: The quinazoline core is often synthesized via the condensation of anthranilic acid derivatives with formamide or its equivalents.
Chloromethylation and Ethylation: The final steps involve the introduction of the chloromethyl and ethyl groups. Chloromethylation can be performed using chloromethyl methyl ether or similar reagents, while ethylation is typically achieved through alkylation reactions using ethyl halides.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-4-ethyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to the formation of various substituted derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering its biological activity.
Cyclization and Rearrangement: Under certain conditions, the compound can undergo cyclization or rearrangement reactions, leading to structurally diverse products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminomethyl derivative, while oxidation might produce a quinazolinone derivative.
Scientific Research Applications
1-(Chloromethyl)-4-ethyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Medicine: Due to its potential anticancer properties, it is investigated as a lead compound for the development of new therapeutic agents.
Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(chloromethyl)-4-ethyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases or other enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and molecular targets can vary depending on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Key Observations :
- Chloromethyl vs. However, methyl-substituted analogs (e.g., 1-methyl-4-(pyridin-4-yl)) exhibit higher reported efficacy (72.85% protection) .
- Ethyl vs. Phenyl/Methoxyphenyl : The 4-ethyl group increases lipophilicity compared to aromatic substituents (e.g., phenyl), which could influence blood-brain barrier penetration and reduce sedative effects, as seen in methoxyphenyl derivatives .
Pharmacological Activity Comparisons
Antihistaminic Activity :
- The target compound’s structural analogs demonstrate potent H1-antihistaminic activity with low sedation. For example, 1-methyl-4-(pyridin-4-yl) derivatives show 72.85% protection against histamine-induced bronchospasm in guinea pigs, outperforming chlorpheniramine maleate (70.09%) . Sedative effects are negligible (5.09%) compared to chlorpheniramine (28.58%), suggesting that alkyl/aryl substitutions reduce CNS side effects .
- The chloromethyl group’s role in activity remains underexplored but may improve metabolic stability due to reduced oxidative susceptibility .
Anticonvulsant Activity :
- 4-Phenyl derivatives with triazolo substituents (e.g., -CH3) exhibit significant anticonvulsant activity in maximal electroshock (MES) tests, with ED50 values comparable to phenytoin . The target compound’s ethyl and chloromethyl groups could modulate GABAergic activity, though specific data are lacking.
- Antimicrobial Activity: Triazoloquinazolinones with halogen substituents (e.g., -Cl) show broad-spectrum antimicrobial activity. A library of 169 derivatives demonstrated efficacy against Staphylococcus aureus and Candida albicans, though the target compound’s specific profile is unreported .
Toxicity and Selectivity
- Sedative Effects : Substitutions at the 1- and 4-positions critically influence sedation. Methyl and chloromethyl derivatives exhibit minimal sedation (5–7.4%) compared to classical antihistamines (28–35%) .
- Acute Toxicity: Limited data exist for the target compound, but chlorinated analogs generally show favorable safety profiles in preclinical models .
Biological Activity
1-(Chloromethyl)-4-ethyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a synthetic heterocyclic compound notable for its potential biological activities, particularly as an H1-antihistaminic agent. This compound belongs to a class of derivatives that exhibit various pharmacological properties, making them candidates for therapeutic applications in treating allergic conditions and other disorders.
Chemical Structure and Properties
The molecular formula of this compound is C12H11ClN4O, with a molecular weight of approximately 262.7 g/mol. Its structure features a chloromethyl group at the first position and an ethyl group at the fourth position of the triazole ring. This unique configuration contributes to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C12H11ClN4O |
| Molecular Weight | 262.7 g/mol |
| Structural Features | Triazole and Quinazoline moieties |
Synthesis
The synthesis of this compound typically involves the cyclization of 2-hydrazino-3-ethyl-3H-quinazolin-4-one with chloromethylating agents under controlled reaction conditions. This multi-step organic synthesis allows for the introduction of the chloromethyl group, which is crucial for its subsequent biological activity.
Antihistaminic Activity
Research indicates that compounds within the [1,2,4]triazolo[4,3-a]quinazolin-5-one class exhibit significant H1-antihistaminic activity. In vivo studies have demonstrated that these compounds can effectively protect against histamine-induced bronchospasm in guinea pigs. For instance, a related compound was shown to provide 71.91% protection compared to the standard antihistamine chlorpheniramine maleate (71% protection) with significantly lower sedation effects (9% vs. 30%) .
Interaction Studies
Interaction studies have assessed the binding affinity of this compound to various biological targets. The presence of the chloromethyl group enhances its versatility as an intermediate for further chemical modifications aimed at improving its therapeutic potential.
Comparative Analysis
The biological activity of this compound can be compared with other structurally similar compounds:
| Compound Name | Key Properties |
|---|---|
| 1-(Chloromethyl)-5-methyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one | Antimicrobial activity |
| 1-(Bromomethyl)-4-methyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one | Enhanced cytotoxicity |
| 7-Methoxy-1-(chloromethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one | Improved receptor binding |
Case Studies
Several studies have explored the biological effects of triazoloquinazoline derivatives:
- Antihypertensive Effects : A series of derivatives were synthesized and tested for their antihypertensive activity using a tail cuff method in animal models. Some compounds showed promising results in modulating heart rate and blood pressure .
- Cytotoxicity : In vitro assays indicated that certain derivatives exhibited significant cytotoxic effects against cancer cell lines. These findings suggest potential applications in oncology .
Q & A
Q. What are the standard synthetic routes for 1-(chloromethyl)-4-ethyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, and how can reaction conditions be optimized?
The synthesis typically involves cyclization of hydrazine derivatives (e.g., 2-hydrazinoquinazolin-4(3H)-ones) with quinazoline precursors under reflux in polar aprotic solvents like ethanol or acetonitrile . Chlorinating agents such as POCl₃ or SOCl₂ are critical for introducing the chloromethyl group. Key optimization parameters include:
- Solvent selection : Ethanol improves solubility of intermediates, while acetonitrile enhances reaction rates.
- Temperature : Reflux conditions (70–80°C) balance reactivity and side-product formation.
- Stoichiometry : Excess chlorinating agent (1.2–1.5 equivalents) maximizes yield but requires post-reaction quenching to avoid over-chlorination.
Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the target compound .
Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?
- Single-crystal X-ray diffraction (XRD) : Resolves molecular geometry and confirms regioselectivity of substituents .
- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with the chloromethyl group appearing as a singlet near δ 4.5–5.0 ppm .
- Mass spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ peaks) .
- Infrared (IR) spectroscopy : Detects functional groups (C-Cl stretch at ~600–800 cm⁻¹) .
Q. How is the antimicrobial activity of this compound assessed in preliminary screens?
Primary screening involves whole-cell growth inhibition assays against Gram-negative (e.g., Acinetobacter baumannii) and Gram-positive (e.g., Staphylococcus aureus) bacteria, as well as fungi (Cryptococcus neoformans). Compounds are tested at 32 µg/mL in 0.3% DMSO/water. Activity is quantified by % inhibition relative to controls, with ≥80% inhibition flagged for secondary assays (e.g., MIC determination) .
Advanced Research Questions
Q. How do structural modifications (e.g., chloromethyl vs. bromomethyl) influence biological activity?
Structure-activity relationship (SAR) studies reveal:
- Chloromethyl group : Enhances electrophilicity, facilitating covalent interactions with biological targets (e.g., enzyme active sites) .
- Ethyl vs. methyl substitution : Bulkier groups (e.g., ethyl) may improve lipophilicity and membrane permeability, as seen in analogs with enhanced antihistaminic activity .
Comparative assays (e.g., histamine-induced bronchospasm in guinea pigs) and molecular docking simulations are used to validate substituent effects .
Q. What computational strategies predict the compound’s biological activity and toxicity?
- PASS software : Predicts probable biological targets (e.g., anti-asthmatic, anti-allergic activity) based on structural similarity to known bioactive triazoloquinazolines .
- GUSAR : Estimates acute toxicity (LD₅₀) using QSAR models, prioritizing compounds with low toxicity profiles for synthesis .
Discrepancies between in silico predictions and experimental results are resolved through iterative synthesis and activity testing .
Q. What challenges arise in achieving regioselectivity during synthesis, and how are they addressed?
Ambident nucleophilicity of intermediates (e.g., triazoloquinazoline precursors) can lead to competing S- or N-alkylation pathways. Strategies include:
- Solvent polarity : Polar solvents favor S-alkylation due to charge stabilization .
- Catalysts : Lewis acids (e.g., ZnCl₂) direct regioselectivity in cyclization steps .
Reaction progress is monitored via TLC and HPLC to isolate the desired regioisomer .
Q. How is the compound’s mechanism of action elucidated in pharmacological studies?
- Binding affinity assays : Surface plasmon resonance (SPR) or fluorescence polarization measure interactions with targets like H1-histamine receptors .
- Enzyme inhibition assays : Test inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) to probe anti-inflammatory activity .
- Molecular docking : DFT-optimized structures (e.g., B3LYP/6-31G* basis set) simulate binding modes in SHP2 or kinase active sites .
Q. How do researchers resolve contradictions between computational predictions and experimental bioactivity data?
- Dose-response validation : Compounds predicted to be active but showing low inhibition in primary screens are retested at higher concentrations (e.g., 64–128 µg/mL) .
- Metabolic stability testing : Microsomal assays identify rapid degradation, explaining false-negative predictions .
- Structural re-optimization : Adjust substituents (e.g., replacing ethyl with fluorobenzyl) to align computed and observed activities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
